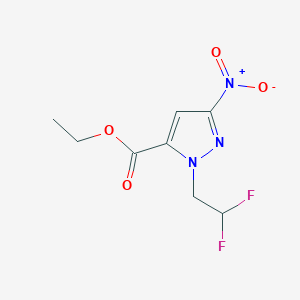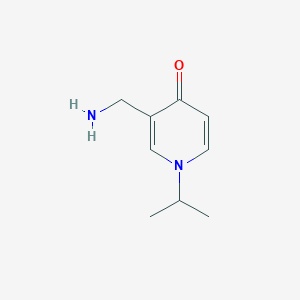
3-(Aminomethyl)-1-isopropylpyridin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)-1-isopropylpyridin-4(1H)-one is an organic compound that belongs to the pyridine family It is characterized by the presence of an aminomethyl group attached to the pyridine ring, along with an isopropyl group at the 1-position and a ketone group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-1-isopropylpyridin-4(1H)-one typically involves the reaction of 3-cyanopyridine with isopropylamine under catalytic hydrogenation conditions. The reaction is carried out in the presence of a catalyst such as Raney nickel, which facilitates the reduction of the nitrile group to an aminomethyl group . The reaction conditions generally include a temperature range of 50-100°C and a hydrogen pressure of 1-5 atm.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-1-isopropylpyridin-4(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conditionsroom temperature to 50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; conditions0-25°C.
Substitution: Various nucleophiles (e.g., halides, amines); conditionssolvent-dependent, typically room temperature to 100°C.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced forms with hydroxyl or amine groups.
Substitution: Substituted derivatives with different functional groups replacing the aminomethyl group.
Scientific Research Applications
3-(Aminomethyl)-1-isopropylpyridin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-1-isopropylpyridin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the isopropyl and ketone groups contribute to the overall binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Aminomethyl propanol: An alkanolamine with similar aminomethyl functionality but different structural features.
Pyridine derivatives: Compounds with similar pyridine rings but different substituents, such as 3-(aminomethyl)pyridine.
Uniqueness
3-(Aminomethyl)-1-isopropylpyridin-4(1H)-one is unique due to the combination of its aminomethyl, isopropyl, and ketone groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3-(aminomethyl)-1-propan-2-ylpyridin-4-one |
InChI |
InChI=1S/C9H14N2O/c1-7(2)11-4-3-9(12)8(5-10)6-11/h3-4,6-7H,5,10H2,1-2H3 |
InChI Key |
JBJNGGSIGJHHAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC(=O)C(=C1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-3-carboxylic acid](/img/structure/B11796988.png)
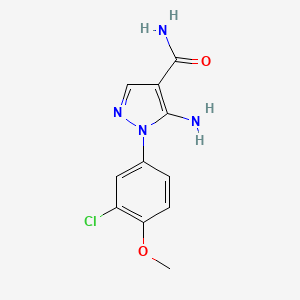
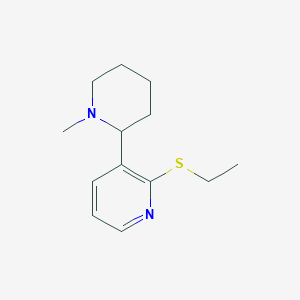

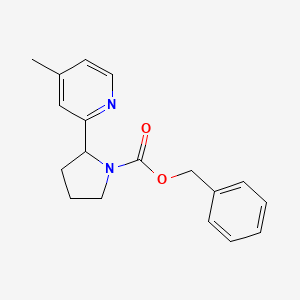
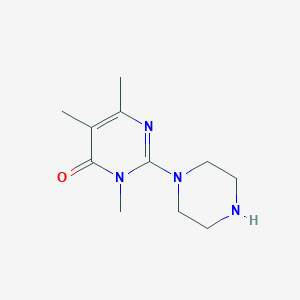



![3-Chloro-7-isopropoxy-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11797045.png)
![5-Chloro-2-(4-chlorophenyl)oxazolo[5,4-B]pyridine](/img/structure/B11797053.png)
![tert-butyl 7-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B11797059.png)
